Fmoc-D-HoCys(Mob)-OH
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Overview
Description
Fmoc-D-HoCys(Mob)-OH: is a derivative of cysteine, an amino acid, and is often used in peptide synthesis. The compound includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids. The compound also contains a methoxybenzyl (Mob) protecting group for the thiol group of cysteine, which prevents unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-HoCys(Mob)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of cysteine is protected using a methoxybenzyl (Mob) group. This is usually achieved by reacting cysteine with methoxybenzyl chloride in the presence of a base.
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is done by reacting the cysteine derivative with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production methods for This compound would involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling required in peptide synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-HoCys(Mob)-OH: can undergo several types of chemical reactions:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Oxidation and Reduction: The thiol group can be oxidized to form disulfide bonds, which are crucial in the formation of protein tertiary structures.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Major Products Formed
Peptides: The primary products formed are peptides, which are chains of amino acids linked by peptide bonds.
Disulfide Bonds: Oxidation of the thiol group can lead to the formation of disulfide bonds.
Scientific Research Applications
Fmoc-D-HoCys(Mob)-OH: is widely used in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Bioconjugation: In the attachment of peptides to other molecules for research purposes.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein structure and function.
Mechanism of Action
The mechanism of action of Fmoc-D-HoCys(Mob)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Mob group protects the thiol group, which can later be deprotected to form disulfide bonds, crucial for the structural integrity of proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Uses a trityl (Trt) group for thiol protection.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.
Uniqueness
Fmoc-D-HoCys(Mob)-OH: is unique due to the specific protecting groups used, which offer different stability and reactivity profiles compared to other protecting groups.
Properties
Molecular Formula |
C27H27NO5S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C27H27NO5S/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
InChI Key |
LLLBRVFAWFVKNE-VWLOTQADSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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